(R)-Methanandamide CB1 Receptor Affinity: 4-Fold Higher Potency than Anandamide
(R)-Methanandamide exhibits a CB1 receptor binding affinity (Ki = 20 ± 1.6 nM) that is 4-fold higher than that of endogenous anandamide (Ki = 78 ± 2 nM) in rat forebrain membranes [1]. Among the four chiral congeners tested in the original synthesis series, (R)-methanandamide demonstrated the highest affinity for the cannabinoid receptor, establishing its stereochemical superiority over the corresponding (S)-enantiomers [2]. Notably, the CB1 affinity of (R)-methanandamide remains virtually unchanged in the absence of the protease inhibitor PMSF, whereas anandamide undergoes a 30-fold decrease in apparent affinity under identical conditions, directly evidencing (R)-methanandamide's resistance to aminopeptidase degradation [3].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 20 ± 1.6 nM |
| Comparator Or Baseline | Anandamide (AEA): Ki = 78 ± 2 nM |
| Quantified Difference | 4-fold higher affinity (lower Ki) |
| Conditions | Rat forebrain membranes; [³H]CP-55,940 radioligand displacement assay |
Why This Matters
This 4-fold enhancement in CB1 affinity directly translates to greater experimental sensitivity and lower required dosing concentrations for researchers studying cannabinoid receptor signaling pathways.
- [1] Abadji V, Lin S, Taha G, Griffin G, Stevenson LA, Pertwee RG, Makriyannis A. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability. J Med Chem. 1994 Jun 10;37(12):1889-93. PMID: 8021930. View Source
- [2] Abadji V, Lin S, Taha G, Griffin G, Stevenson LA, Pertwee RG, Makriyannis A. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability. J Med Chem. 1994 Jun 10;37(12):1889-93. PMID: 8021930. View Source
- [3] Khanolkar AD, Abadji V, Lin S, Hill WA, Taha G, Abouzid K, Meng Z, Fan P, Makriyannis A. Head group analogs of arachidonylethanolamide, the endogenous cannabinoid ligand. J Med Chem. 1996 Nov 22;39(22):4515-9. DOI: 10.1021/jm960152y. View Source
